Ethyl 2-(chlorosulfonyl)pentanoate
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Overview
Description
Ethyl 2-(chlorosulfonyl)pentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorosulfonyl group attached to the second carbon of a pentanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(chlorosulfonyl)pentanoate can be synthesized through the reaction of ethyl pentanoate with chlorosulfonic acid. The reaction typically involves the following steps:
Reaction Setup: Ethyl pentanoate is dissolved in an appropriate solvent, such as dichloromethane.
Addition of Chlorosulfonic Acid: Chlorosulfonic acid is slowly added to the solution while maintaining a low temperature to control the exothermic reaction.
Stirring and Monitoring: The reaction mixture is stirred and monitored until the reaction is complete, usually indicated by the cessation of gas evolution.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and scalability. The use of automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(chlorosulfonyl)pentanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form ethyl 2-(sulfonyl)pentanoate.
Hydrolysis: In the presence of water, the ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols can be used under mild conditions to replace the chlorosulfonyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products Formed
Substitution: Various sulfonamide or sulfonate esters.
Reduction: Ethyl 2-(sulfonyl)pentanoate.
Hydrolysis: 2-(Chlorosulfonyl)pentanoic acid.
Scientific Research Applications
Ethyl 2-(chlorosulfonyl)pentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(chlorosulfonyl)pentanoate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent, introducing sulfonyl groups into target molecules.
Comparison with Similar Compounds
Ethyl 2-(chlorosulfonyl)pentanoate can be compared with other similar compounds such as:
Ethyl 2-(sulfonyl)pentanoate: Lacks the chlorosulfonyl group, making it less reactive.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2-(chlorosulfonyl)butanoate: Shorter carbon chain, affecting its physical and chemical properties.
The uniqueness of this compound lies in its specific reactivity due to the presence of the chlorosulfonyl group, making it a valuable compound in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C7H13ClO4S |
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Molecular Weight |
228.69 g/mol |
IUPAC Name |
ethyl 2-chlorosulfonylpentanoate |
InChI |
InChI=1S/C7H13ClO4S/c1-3-5-6(13(8,10)11)7(9)12-4-2/h6H,3-5H2,1-2H3 |
InChI Key |
UULXWMAWSZFCGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)OCC)S(=O)(=O)Cl |
Origin of Product |
United States |
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